

Isoamyl Angelate: A Detailed Guide for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate, also known as isopentyl (Z)-2-methyl-2-butenate, is an organic ester recognized for its characteristic fruity, floral, and slightly herbaceous aroma and flavor profile. It is a key component of Roman chamomile oil, contributing significantly to its distinct scent.^{[1][2][3][4]} This document provides comprehensive application notes and detailed protocols for the use of **isoamyl angelate** as a flavor and fragrance ingredient, tailored for professionals in research and development.

Chemical and Physical Properties

Isoamyl angelate is a colorless liquid with a warm-herbaceous, yet refreshing-ethereal odor with winey-fruity undertones.^[5] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₈ O ₂	[5]
Molecular Weight	170.25 g/mol	[5]
CAS Number	10482-55-0	[5]
Appearance	Colorless clear liquid	
Boiling Point	201 °C	
Specific Gravity	0.889 - 0.894 @ 25°C	[5]
Refractive Index	1.437 - 1.442 @ 20°C	[5]
Flash Point	80 °C (176 °F)	[5]
Solubility	Insoluble in water	[5]

Flavor and Fragrance Profile

Isoamyl angelate possesses a complex and desirable organoleptic profile, making it a valuable ingredient in both the flavor and fragrance industries.

- Odor: Floral, fruity, chamomile, herbaceous, and wine-like.[5]
- Taste: At a concentration of 5-20 ppm, it imparts a herbaceous-winey taste.[1]

Natural Occurrence

Isoamyl angelate is a significant natural constituent of Roman chamomile (*Chamaemelum nobile*) essential oil. The concentration can vary depending on the origin and distillation method of the oil.

Source	Concentration Range	Reference(s)
Roman Chamomile Oil	4.4% - 22%	[2][4]

Applications

Isoamyl angelate is utilized in a variety of food, beverage, and cosmetic products to impart its characteristic flavor and fragrance.

Food and Beverage Applications

The European Food Safety Authority (EFSA) has reported average and maximum use levels of **isoamyl angelate** in various food categories.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)	7.0	35.0
Fats and oils, and fat emulsions	5.0	25.0
Edible ices, including sherbet and sorbet	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Salts, spices, soups, sauces, salads, protein products	5.0	25.0
Foodstuffs for particular nutritional uses	10.0	50.0
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Ready-to-eat savories	20.0	100.0
Composite foods	5.0	25.0

Data sourced from The Good Scents Company, referencing EFSA.[\[5\]](#)

Fragrance Applications

In perfumery, **isoamyl angelate** is used to create floral and chypre notes and can be found in fine fragrances, cosmetics, and personal care products. The International Fragrance Association (IFRA) recommends a usage level of up to 3.0% in the fragrance concentrate.[\[5\]](#)

Experimental Protocols

Synthesis of Isoamyl Angelate (Adapted from Fischer Esterification of Isoamyl Acetate)

This protocol describes the synthesis of **isoamyl angelate** via Fischer esterification of isoamyl alcohol and angelic acid. This method is adapted from established procedures for the synthesis of similar esters, such as isoamyl acetate.[\[6\]](#)[\[7\]](#)[\[8\]](#)

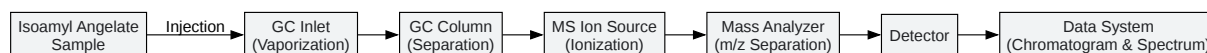
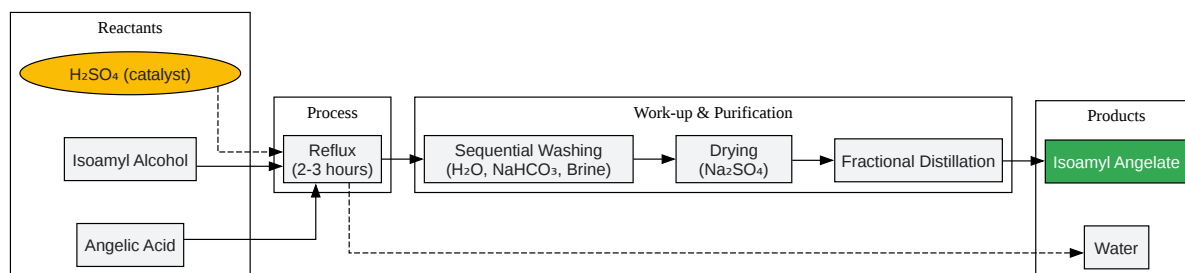
Materials:

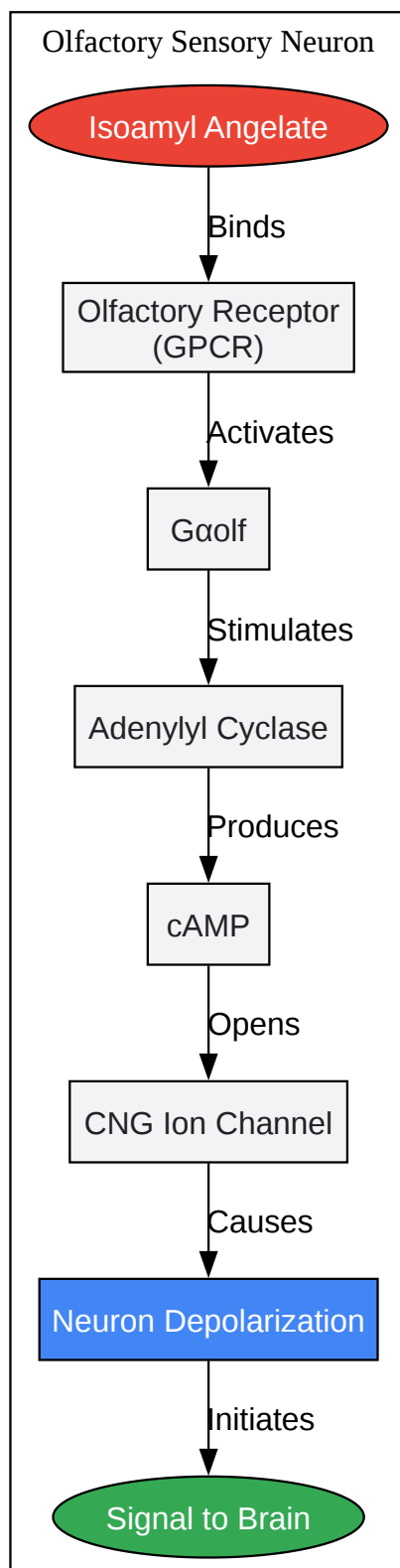
- Isoamyl alcohol
- Angelic acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, combine one molar equivalent of angelic acid with an excess (2-3 molar equivalents) of isoamyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the total volume) to the mixture while stirring.
- Set up the apparatus for reflux and heat the mixture using a heating mantle for 2-3 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with:
 - Water
 - 5% sodium bicarbonate solution (to neutralize the acid catalyst)
 - Saturated sodium chloride solution (brine)
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **isoamyl angelate** by fractional distillation under reduced pressure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of isoamyl acetate using immobilized lipase from *Rhizomucor miehei* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isoamyl angelate, 10482-55-0 [thegoodscentcompany.com]
- 6. i3awards.org.au [i3awards.org.au]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- To cite this document: BenchChem. [Isoamyl Angelate: A Detailed Guide for Flavor and Fragrance Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085175#isoamyl-angelate-as-a-flavor-and-fragrance-ingredient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com